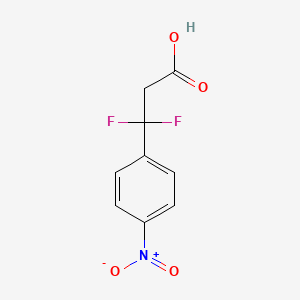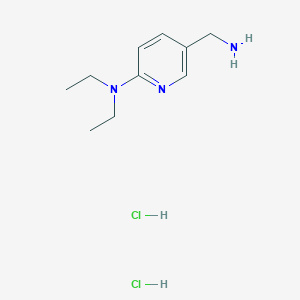
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group and diethylamine. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride typically involves the reaction of pyridine derivatives with aminomethyl and diethylamine groups under controlled conditions. One common method involves the reductive amination of pyridine-2-carboxaldehyde with diethylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. The aminomethyl and diethylamine groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring.
N,N-diethyl-2-aminomethylpyridine: Lacks the dihydrochloride component.
Uniqueness
5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H19Cl2N3 |
|---|---|
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
5-(aminomethyl)-N,N-diethylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-3-13(4-2)10-6-5-9(7-11)8-12-10;;/h5-6,8H,3-4,7,11H2,1-2H3;2*1H |
Clé InChI |
PNKOGZNYFUMXEV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=C(C=C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




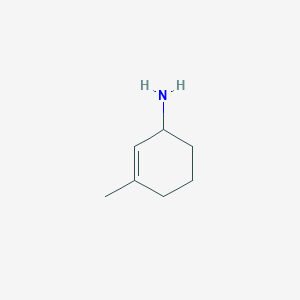
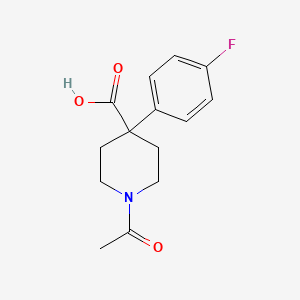

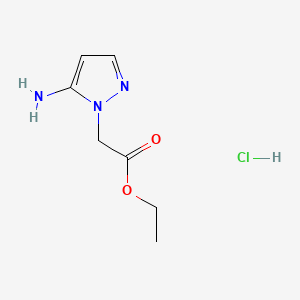
![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)

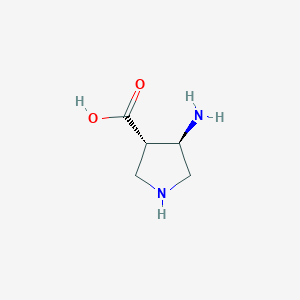
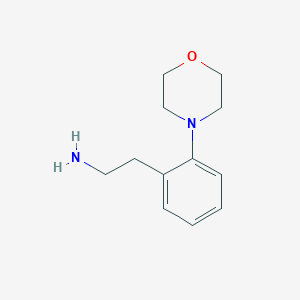

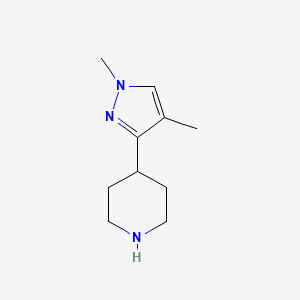
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
